molecular formula C10H8Cl2N4O B2381733 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile CAS No. 339106-75-1

2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile

Cat. No.: B2381733
CAS No.: 339106-75-1
M. Wt: 271.1
InChI Key: STJYUOPTSQSBAS-PYIQRHLKSA-N
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Description

2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorophenyl group, a hydrazono group, a methoxyimino group, and a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile typically involves the reaction of 2,4-dichlorophenylhydrazine with a suitable methoxyimino-propanenitrile precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific reaction conditions can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(ethoxyimino)propanenitrile
  • 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(hydroxyimino)propanenitrile
  • 2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methylthioimino)propanenitrile

Uniqueness

2-[2-(2,4-Dichlorophenyl)hydrazono]-3-(methoxyimino)propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1E,2E)-N-(2,4-dichloroanilino)-2-methoxyiminoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c1-17-14-6-8(5-13)15-16-10-3-2-7(11)4-9(10)12/h2-4,6,16H,1H3/b14-6+,15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJYUOPTSQSBAS-PYIQRHLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=NNC1=C(C=C(C=C1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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